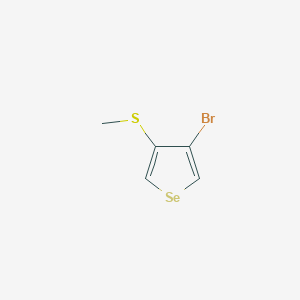
3-Bromo-4-(methylsulfanyl)selenophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-(methylsulfanyl)selenophene is a heterocyclic compound containing selenium. Selenophenes are a special family of heterocyclic compounds present in several bioactive molecules and organic functional materials. The selenophene core is found in a wide variety of compounds, many of which are pharmacologically important due to their biological activities, including antioxidant, anti-inflammatory, anticancer, antibacterial, antinociceptive, antihypertensive, and anticonvulsant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(methylsulfanyl)selenophene can be achieved through various synthetic methodologies. One common approach involves the use of vinyl bromides bearing an organoselenium substituent. The reaction typically proceeds under mild conditions with high efficiency, using cheap reagents and minimized steps .
Industrial Production Methods
Industrial production methods for selenophenes, including this compound, often involve the addition of nucleophilic or electrophilic selenium species to acyclic π-systems under mild conditions. These methods aim to produce diversely functionalized five-membered selenium rings with high efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(methylsulfanyl)selenophene undergoes various types of chemical reactions, including:
Oxidation: The selenium atom in the selenophene ring can be oxidized under appropriate conditions.
Reduction: Reduction reactions can be used to modify the functional groups attached to the selenophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., bromine). The reactions typically proceed under mild conditions, making them suitable for various synthetic applications .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the selenium atom can lead to the formation of selenoxides, while substitution reactions can introduce various functional groups onto the selenophene ring .
Scientific Research Applications
3-Bromo-4-(methylsulfanyl)selenophene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Bromo-4-(methylsulfanyl)selenophene involves its interaction with molecular targets and pathways in biological systems. The selenium atom in the selenophene ring can participate in redox reactions, influencing various cellular processes. Additionally, the compound’s ability to undergo electrophilic aromatic substitution allows it to interact with different biomolecules, potentially leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Bromo-4-(methylsulfanyl)selenophene include other selenophenes, such as:
- 3-Iodo-selenophene
- 3-(Phenylselanyl)-selenophene
- 2-Organylchalcogenyl-benzo[b]selenophene
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
82451-15-8 |
|---|---|
Molecular Formula |
C5H5BrSSe |
Molecular Weight |
256.04 g/mol |
IUPAC Name |
3-bromo-4-methylsulfanylselenophene |
InChI |
InChI=1S/C5H5BrSSe/c1-7-5-3-8-2-4(5)6/h2-3H,1H3 |
InChI Key |
QQDSYYMBNSWOFD-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C[Se]C=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Heptafluoropropyl)sulfanyl]benzoic acid](/img/structure/B14423985.png)


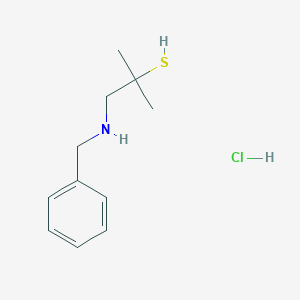
![Diprop-2-en-1-yl 2,2'-[ethane-1,1-diylbis(oxy)]dipropanoate](/img/structure/B14424015.png)
![Benzoic acid, 4-hexyl-, 4-[(4-cyanophenoxy)carbonyl]phenyl ester](/img/structure/B14424017.png)
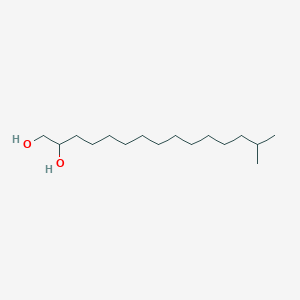
![N-Cyano-N'-[4-(5-methyl-1H-imidazol-4-yl)phenyl]methanimidamide](/img/structure/B14424035.png)
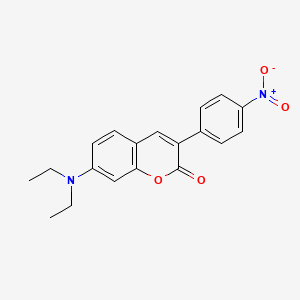

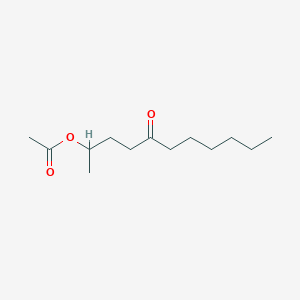

![Methyl 2-methoxy-4-[(prop-2-yn-1-yl)oxy]benzoate](/img/structure/B14424070.png)
![7-[Ethyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol--hydrogen bromide (1/1)](/img/structure/B14424083.png)
